5-Bromothiophene-2-sulfonamide

Übersicht

Beschreibung

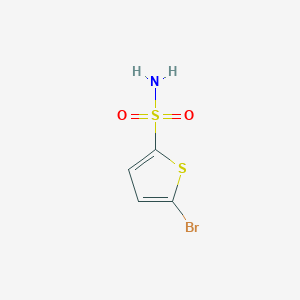

5-Bromothiophene-2-sulfonamide is an organic compound with the molecular formula C4H4BrNO2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the 5-position and a sulfonamide group at the 2-position of the thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Bromothiophene-2-sulfonamide can be synthesized by reacting 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran . The reaction proceeds under mild conditions and yields the desired sulfonamide product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale chemical reactors to carry out the synthesis under controlled conditions. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield.

Analyse Chemischer Reaktionen

Chemical Reactions Involving 5-Bromothiophene-2-sulfonamide

This compound participates in various chemical reactions, including nucleophilic substitutions, coupling reactions, and modifications leading to new derivatives.

Nucleophilic Substitution Reactions

The sulfonamide group in this compound can be replaced by various nucleophiles under appropriate conditions:

-

Alkylation : The compound can react with alkyl halides (e.g., bromoethane, bromopropane) in the presence of bases like lithium hydride to form N-alkyl derivatives.

Table 2: Alkylation Reaction Results

| Alkyl Halide | Product | Yield (%) |

|---|---|---|

| Bromoethane | 5-Bromo-N-ethylthiophene-2-sulfonamide | 72 |

| Bromopropane | 5-Bromo-N-propylthiophene-2-sulfonamide | 78 |

| Bromoisopropane | 5-Bromo-N-isopropylthiophene-2-sulfonamide | 62 |

Cross-Coupling Reactions

This compound is also utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling:

-

Mechanism : Involves oxidative addition to a palladium catalyst followed by transmetalation with a boronic acid.

-

Products : This method allows for the formation of various aryl-substituted thiophenes, enhancing their biological activity.

Table 3: Suzuki-Miyaura Coupling Results

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| (3,4-Dimethoxyphenyl)boronic acid | 5-(3,4-Dimethoxyphenyl)thiophene-2-sulfonamide | Good yields (56-72) |

Key Findings:

-

Antibacterial Efficacy : Compounds derived from this sulfonamide displayed low MIC (Minimum Inhibitory Concentration) values, indicating strong antibacterial properties.

-

In Silico Studies : Molecular docking studies suggest favorable interactions with bacterial proteins, enhancing their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

5-Bromothiophene-2-sulfonamide and its derivatives have demonstrated significant antibacterial activity. A study highlighted the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, which showed efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147. The synthesized compounds exhibited a minimum inhibitory concentration (MIC) of 0.39 μg/mL, indicating their potential as therapeutic agents against resistant bacterial strains .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 5-Bromo-N-alkylthiophene-2-sulfonamide | 0.39 | Klebsiella pneumoniae ST147 |

| Other derivatives | Varied | Various Gram-positive and Gram-negative bacteria |

Carbonic Anhydrase Inhibition

Another significant application of this compound is its role as a carbonic anhydrase inhibitor. Sulfonamides are known for their ability to inhibit this enzyme, which is crucial in regulating intraocular pressure in conditions like glaucoma. Research has indicated that thiophene sulfonamides can effectively lower intraocular pressure by inhibiting carbonic anhydrase, providing a potential treatment avenue for glaucoma patients .

Table 2: Inhibition Potency of Thiophene Sulfonamides on Carbonic Anhydrase

| Compound | IC50 (nM) | Specificity |

|---|---|---|

| Thiophene sulfonamide A | 16.7 | hCA II |

| Other derivatives | Varied | Various isoforms |

Spasmolytic Activity

This compound derivatives have also been evaluated for their spasmolytic activities, which are essential in treating conditions characterized by excessive smooth muscle contractions, such as irritable bowel syndrome. Studies have shown that certain derivatives exhibit good spasmolytic effects, making them candidates for further development as therapeutic agents .

Table 3: Spasmolytic Activity of Thiophene Derivatives

| Compound | EC50 (μM) | Application Area |

|---|---|---|

| Compound A | 1.26 | Antispasmodic for gastrointestinal disorders |

Drug Development Potential

The structural versatility of this compound allows for the synthesis of various derivatives with enhanced biological activities. For instance, the compound has been involved in Suzuki-Miyaura cross-coupling reactions to create new thiophene-based compounds with potential antitumor and antimicrobial properties . The exploration of these derivatives could lead to the development of novel therapeutic agents.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of various derivatives of this compound:

- Antibacterial Study : The synthesis of a series of 5-bromo-N-alkylthiophene-2-sulfonamides was conducted, with promising results against resistant strains of Klebsiella pneumoniae .

- Carbonic Anhydrase Inhibition : Research into the inhibition mechanisms revealed that certain thiophene sulfonamides could selectively inhibit carbonic anhydrases, contributing to their efficacy in managing intraocular pressure .

- Spasmolytic Activity Evaluation : A range of synthesized thiophene compounds demonstrated significant spasmolytic effects, indicating their potential use in treating gastrointestinal disorders .

Wirkmechanismus

The mechanism of action of 5-Bromothiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes. For example, thiophene-based sulfonamides are known to inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity . This inhibition can lead to various biological effects, including anti-proliferative and antibacterial activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-N-alkylthiophene-2-sulfonamides: These compounds are synthesized by reacting 5-bromothiophene-2-sulfonamide with various alkyl bromides.

Thiophene Derivatives: Other thiophene-based compounds with different substituents at various positions on the thiophene ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a sulfonamide group allows for versatile chemical modifications and applications in various fields.

Biologische Aktivität

5-Bromothiophene-2-sulfonamide is a compound that has garnered attention for its biological activity, particularly in the context of antibacterial efficacy. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound involves a series of chemical reactions that yield various derivatives with enhanced biological properties. A notable method reported includes reacting this compound with different alkyl bromides using lithium hydride (LiH) as a reagent. This approach allows for the creation of 5-bromo-N-alkylthiophene-2-sulfonamides, which have shown promising antibacterial activity against resistant strains of bacteria, particularly New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147 .

Antibacterial Activity

Recent studies have highlighted the significant antibacterial properties of this compound derivatives. The compound exhibits a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL , making it highly effective against resistant bacterial strains . The in-silico analysis demonstrated strong hydrogen bonding and hydrophobic interactions with target proteins, indicating its potential as a drug candidate .

Table 1: Antibacterial Efficacy of this compound Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Bacteria |

|---|---|---|---|

| 5-Bromo-N-ethylthiophene-2-sulfonamide | 0.39 | 0.78 | Klebsiella pneumoniae ST147 |

| 5-Bromo-N-propylthiophene-2-sulfonamide | TBD | TBD | TBD |

The mechanism by which sulfonamides exert their antibacterial effects primarily involves the inhibition of folate synthesis in bacteria. They act as competitive antagonists to para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate, which is crucial for bacterial growth and replication . This mechanism results in a bacteriostatic effect, effectively limiting bacterial proliferation.

Case Studies and Research Findings

- Study on Resistance Mechanisms : A study investigated the resistance mechanisms of Klebsiella pneumoniae strains against traditional antibiotics and found that derivatives of this compound could circumvent these mechanisms due to their novel structure and action pathways .

- In-Vivo Trials : Preliminary in-vivo trials suggested that these compounds could serve as alternative therapeutic options for treating infections caused by multidrug-resistant bacteria. The favorable pharmacokinetic profiles observed in these trials support further development and clinical testing .

- Structural Modifications : Research has also focused on modifying the thiophene ring structure to enhance the biological activity of sulfonamide derivatives. These modifications have led to improved binding affinities and increased effectiveness against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimized protocols for synthesizing 5-bromothiophene-2-sulfonamide and its derivatives?

- Methodology : The synthesis typically involves alkylation or functionalization of the sulfonamide group. For example, alkylated derivatives can be prepared by reacting this compound (1 eq) with alkyl bromides (1 eq) in DMF solvent using LiH as a base. The reaction is stirred at room temperature for 3 hours, monitored by TLC, and precipitated with water followed by recrystallization in methanol .

- Key Considerations : Solvent choice (DMF enhances reactivity), stoichiometric ratios, and purification methods (recrystallization vs. column chromatography).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : NMR (400 MHz, CDCl) peaks for derivatives include δ 8.40 (s, 1H, NH), 7.64 (d, J = 4.1 Hz, 1H, thiophene-H), and 7.10 (d, J = 4.1 Hz, 1H, thiophene-H) .

- HPLC/GC-MS : Used to confirm >95% purity, particularly for intermediates in cross-coupling reactions .

- Data Table :

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| NMR | δ 8.40 (s, NH), 7.64/7.10 (thiophene-H) | Confirm sulfonamide substitution |

| HPLC | Retention time matching standards | Assess purity |

Advanced Research Questions

Q. What strategies enhance the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodology : The bromine atom at the 5-position facilitates palladium-catalyzed cross-coupling with aryl boronic acids. Optimize catalyst systems (e.g., Pd(PPh)/KCO in THF/HO) and reaction temperatures (80–100°C) to achieve >60% yield of 5-arylthiophene sulfonamides .

- Challenges : Steric hindrance from the sulfonamide group may require longer reaction times or ligand additives (e.g., SPhos).

Q. How does this compound exhibit activity against New Delhi Metallo-β-Lactamase (NDM-1)-producing pathogens?

- Methodology :

- Antimicrobial Assays : Test derivatives against clinically isolated Klebsiella pneumoniae ST147 strains using broth microdilution to determine minimum inhibitory concentrations (MICs).

- Structure-Activity Relationship (SAR) : Alkyl chain length in derivatives (e.g., methyl vs. ethyl groups) correlates with membrane permeability and potency .

- Data Table :

| Derivative | MIC (μg/mL) | Key Structural Feature |

|---|---|---|

| 3a (methyl) | 32 | Short alkyl chain |

| 3b (ethyl) | 16 | Moderate hydrophobicity |

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Analysis : Discrepancies arise from variations in base selection (LiH vs. NaH), solvent polarity, and workup procedures. For instance, DMF improves solubility but may complicate purification, leading to lower yields compared to THF-based systems .

- Recommendation : Standardize reaction conditions and validate yields via independent replicates.

Q. Methodological Notes

- Avoid Common Pitfalls :

- Critical Data Sources : Prioritize peer-reviewed journals over vendor catalogs for synthesis protocols.

Eigenschaften

IUPAC Name |

5-bromothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJQQLDICAOBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361302 | |

| Record name | 5-Bromothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53595-65-6 | |

| Record name | 5-Bromo-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53595-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.